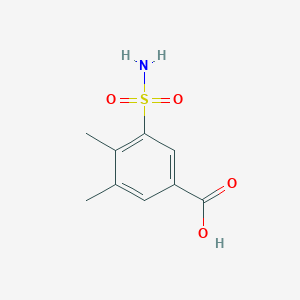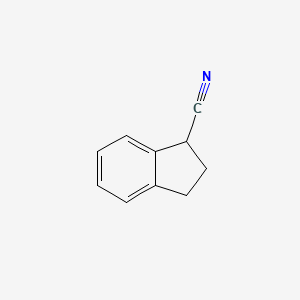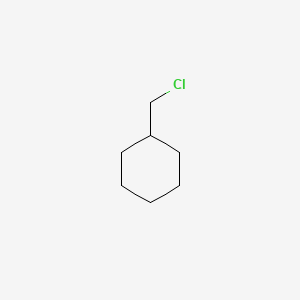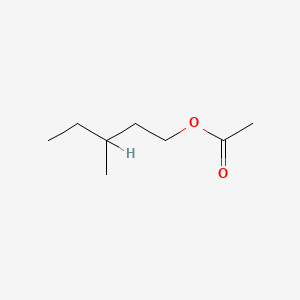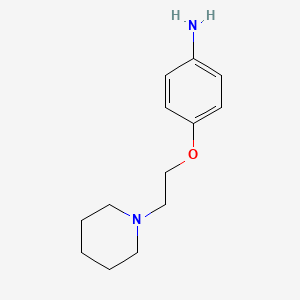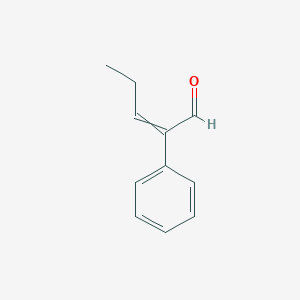
2-Phenylpent-2-enal
Übersicht
Beschreibung
2-Phenylpent-2-enal, also known as (2E)-2-phenylpent-2-enal, is an organic compound with the molecular formula C11H12O . It is a clear, colorless to yellow liquid .
Synthesis Analysis
The synthesis of this compound can be achieved through a two-step process. The first step involves the aldol condensation of cinnamaldehyde and propanal . The second step involves the hydrogenation of the resulting 2-methyl-5-phenylpenta-2,4-dienal using different Ru/C and Ni/SiO2 catalysts .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation CCC=C(C=O)C1=CC=CC=C1 . The InChI Key for this compound is YPAJRUMMODCONM-WDZFZDKYSA-N .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 160.216 g/mol . It is a clear, colorless to yellow liquid . The compound has a boiling point of 124°C to 126°C at 14mmHg . It has a refractive index of 1.551 .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Catalytic Decarbonylation and Hydroacylation: Rhodium(I) complexes with chiral di-tertiary-phosphine ligands catalyze decarbonylation and hydroacylation of aldehydes like 2-phenylpent-2-enal. This leads to the formation of optically active products through kinetic resolution, important in asymmetric synthesis (James & Young, 1985).
Photoreactions and Synthesis
- Photocycloaddition of Vinyl Ether: Irradiation of compounds such as this compound leads to intramolecular photocycloadditions, useful in creating complex molecular structures (Haan, Zwart, & Cornelisse, 1997).
- Synthesis of Cyclopropanes: Photocycloaddition techniques using derivatives of this compound allow the selective formation of cyclopropane rings, critical in organic synthesis (Cosstick & Gilbert, 1989).
Organic Chemistry and Enantioselectivity
- Enantioface Discriminating Isomerization: this compound derivatives undergo enantioface differentiating processes, which is significant for producing specific enantiomers in organic chemistry (Matteoli et al., 1984).
- Ene-Reductase Characterization: Clostridium sporogenes produces 2-enoate reductases, which reduce aromatic enoates like this compound derivatives. These enzymes are valuable for enantioselective hydrogenation in biocatalysis (Mordaka, Hall, Minton, & Stephens, 2017).
Polymer and Material Science
- Polymeric Co-conjugates with Iron: Ferrocenecarboxyaldehyde and derivatives like 3-ferrocenylprop-2-enal are incorporated into polymers, demonstrating potential in drug delivery systems and materials science (Nkazi, Neuse, Sadiku, & Aderibigbe, 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound has a floral odor , suggesting that it may interact with olfactory receptors.
Action Environment
The action, efficacy, and stability of 2-Phenyl-2-pentenal can be influenced by various environmental factors . For instance, its volatility and stability could be affected by temperature and pH. Furthermore, its interaction with targets could be influenced by the presence of other molecules in its environment.
Eigenschaften
IUPAC Name |
2-phenylpent-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAJRUMMODCONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863181 | |
| Record name | 2-Phenylpent-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3491-63-2 | |
| Record name | α-Propylidenebenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3491-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpent-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetaldehyde, α-propylidene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-phenyl-2-pentenal in food chemistry?
A1: 2-Phenyl-2-pentenal, also known as 2-phenylpent-2-enal, plays a crucial role as an aroma compound in various food products. Notably, it contributes to the characteristic aroma of crystal malt, a key ingredient in beer brewing []. Research suggests that this compound, along with others like isobutyraldehyde and 2-methylbutanal, significantly shapes the sensory profile of crystal malt [].
Q2: Has 2-phenyl-2-pentenal been identified in other natural sources?
A2: Beyond crystal malt, 2-phenyl-2-pentenal has been found in fresh Panax ginseng root []. This discovery marked the first time this phenylalkenal compound was identified as a volatile constituent of ginseng [].
Q3: How does the aroma profile of 2-phenyl-2-pentenal compare across different food sources?
A3: Interestingly, while 2-phenyl-2-pentenal contributes to the desirable aroma of crystal malt [], it's notably absent in a mixed protein hydrolyzed seasoning made from soybeans and bonito []. This seasoning, aiming for a lighter, "shoyu-like" flavor profile, lacks 2-phenyl-2-pentenal and other aldol condensation products typically found in krill-based seasonings []. This suggests that the presence and absence of 2-phenyl-2-pentenal can significantly influence the final flavor profile of different food products.
Q4: What are the structural characteristics of 2-phenyl-2-pentenal?
A4: While the provided research doesn't explicitly detail the spectroscopic data for 2-phenyl-2-pentenal, its derivative, 4-methyl-2-phenylpent-2-enal thiosemicarbazone, offers some structural insights. This derivative exhibits a dihedral angle of 53.15° between the thiosemicarbazone group and the phenyl ring [], suggesting potential steric influences within the parent compound.
Q5: Are there any known synthetic routes to produce 2-phenyl-2-pentenal derivatives?
A5: Research indicates that 5-methyl-2-phenyl-2-hexenal, a related compound, can be used as a starting material to synthesize various derivatives, including esters []. These derivatives have shown potential as whitening agents and growth regulators, highlighting the possibility of modifying 2-phenyl-2-pentenal-like structures for different applications [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[2-(Cyclohexanecarbonylamino)acetyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364097.png)


![4-Bromo-1-[(2-fluorophenyl)methyl]pyrazole](/img/structure/B1364108.png)
